4-(3-Chlorophenoxy)butanoic acid
Overview
Description
“4-(3-Chlorophenoxy)butanoic acid” is a synthetic compound . It has the molecular formula C10H11ClO3 . The compound is a solid in form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string O=C(CCCOC1=CC(=CC=C1)Cl)O
. The InChI representation is 1S/C10H11ClO3/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13)
.
Physical And Chemical Properties Analysis
“this compound” is a solid . The molecular weight of the compound is 214.65 g/mol .
Scientific Research Applications
Sorption and Environmental Fate
Phenoxy herbicides, including compounds like 4-(3-Chlorophenoxy)butanoic acid, exhibit significant sorption behavior in soil and sediment, influenced by soil parameters such as pH, organic carbon content, and iron oxides presence. Werner et al. (2012) compiled extensive sorption data, indicating that soil organic matter and iron oxides are critical sorbents for these herbicides, affecting their environmental fate and mobility (Werner, Garratt, & Pigott, 2012).
Toxicological Studies and Environmental Impact
The toxicological profile and environmental impact of 2,4-D, a closely related phenoxy herbicide, have been extensively studied. Research by Islam et al. (2017) discusses the widespread distribution of 2,4-D in the environment due to its use in agriculture and potential toxic effects on non-target organisms, highlighting the need for further investigation into the low-level, continuous exposure impacts of such compounds on the environment (Islam et al., 2017).
Wastewater Treatment and Biodegradation
Goodwin et al. (2018) explore treatment options for wastewater generated by the pesticide industry, including the removal of this compound and related compounds. The study indicates that biological processes and granular activated carbon are effective in removing these compounds, suggesting that these methods could produce high-quality effluent suitable for discharge or reuse (Goodwin, Carra, Campo, & Soares, 2018).
Microbial Biodegradation
Magnoli et al. (2020) provide an overview of the role of microorganisms in the degradation of herbicides based on 2,4-D, shedding light on the potential for bioremediation strategies to mitigate environmental pollution. The review highlights the significant role of microbial communities in decomposing and neutralizing the toxic effects of such herbicides in agricultural environments (Magnoli et al., 2020).
Future Directions
A paper titled “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” discusses the X-ray crystal structure determination of a glutaric acid-amide derivative . This compound was originally reported in 1957 in the context of potential anti-bacterial activity . It has been subsequently investigated for the inhibition of sunflower seedling development and antinociceptive properties . Further, this compound and related derivatives have been employed as intermediates in reactions leading to the synthesis of bis-pyrazolo-1,4-dihydro-pyridines and 2,2′-(N-phenylpiperidine-2,6-diylidene)dimalononitriles . This suggests potential future directions in the study and application of “4-(3-Chlorophenoxy)butanoic acid” and related compounds.
properties
IUPAC Name |
4-(3-chlorophenoxy)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQCSGKAOBSSJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198592 | |
Record name | Butanoic acid, 4-(3-chlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5057-51-2 | |
Record name | Butanoic acid, 4-(3-chlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4-(3-chlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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